REACTION_CXSMILES
|
C([Li])C[CH2:3][CH3:4].C(N[CH:10]([CH3:12])[CH3:11])(C)C.[Br:13][CH2:14][CH2:15]Br.[CH3:17][O:18][C:19]([CH3:22])([CH3:21])[CH3:20].C1C[O:26]CC1>>[Br:13][CH2:14][CH2:15][CH:3]([CH2:4][CH2:12][CH2:10][CH3:11])[C:17]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:26]
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Name
|
|
Quantity
|
106 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0.8 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
compound 15
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
47 mL
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Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
ice
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for an additional 20 minutes at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the mixture in one portion
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with a solution of aqueous NaHSO4 (1 M, 100 mL) and water (300 mL)
|
Type
|
WASH
|
Details
|
washed multiple times with saturated aqueous NaHCO3 until the pH of the aqueous layer
|
Type
|
WASH
|
Details
|
The organic layer was then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to give crude 1vii
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled under high vacuum (1 mm Hg)
|
Type
|
CUSTOM
|
Details
|
a fraction was collected at approximately 88° C. to 105° C
|
Type
|
CUSTOM
|
Details
|
The product (13.5 g) was further purified by flash chromatography (silica gel)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCCC(C(=O)OC(C)(C)C)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |